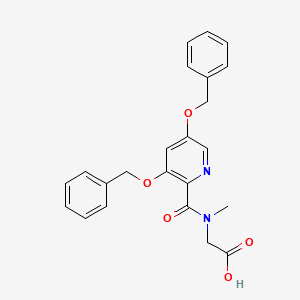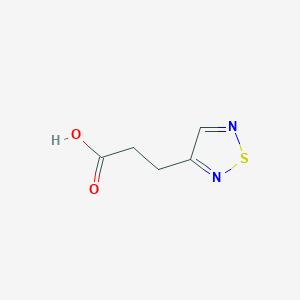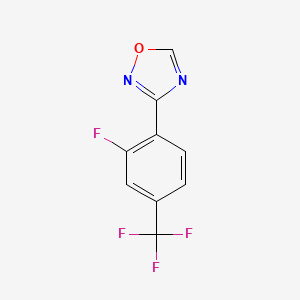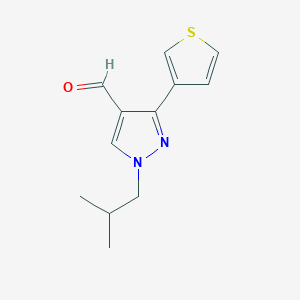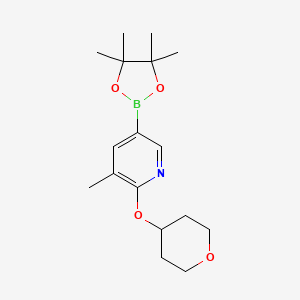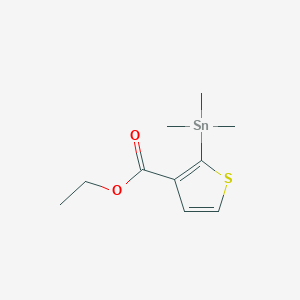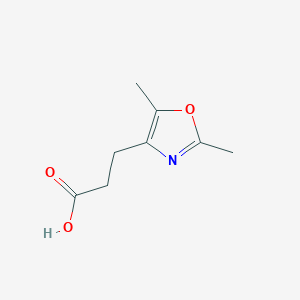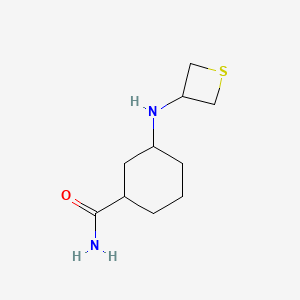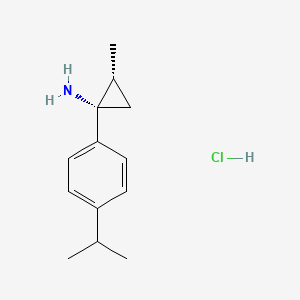
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine precursor reacts with a halogenated cyclopropane intermediate.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing efficient purification techniques to obtain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used in studies involving enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride: The enantiomer of the compound, with different stereochemistry.
(1S,2R)-1-(4-Methylphenyl)-2-methylcyclopropan-1-amine hydrochloride: A similar compound with a different substituent on the phenyl ring.
(1S,2R)-1-(4-Isopropylphenyl)-2-ethylcyclopropan-1-amine hydrochloride: A similar compound with a different alkyl group on the cyclopropane ring.
Uniqueness
(1S,2R)-1-(4-Isopropylphenyl)-2-methylcyclopropan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both an isopropyl group and a methyl group on the cyclopropane ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H20ClN |
|---|---|
Molekulargewicht |
225.76 g/mol |
IUPAC-Name |
(1S,2R)-2-methyl-1-(4-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)11-4-6-12(7-5-11)13(14)8-10(13)3;/h4-7,9-10H,8,14H2,1-3H3;1H/t10-,13+;/m1./s1 |
InChI-Schlüssel |
FOAJLLVDCFAXQB-HTKOBJQYSA-N |
Isomerische SMILES |
C[C@@H]1C[C@]1(C2=CC=C(C=C2)C(C)C)N.Cl |
Kanonische SMILES |
CC1CC1(C2=CC=C(C=C2)C(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


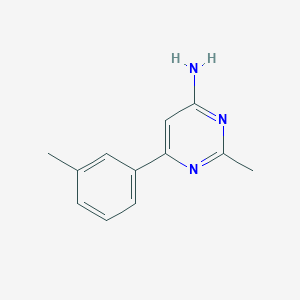
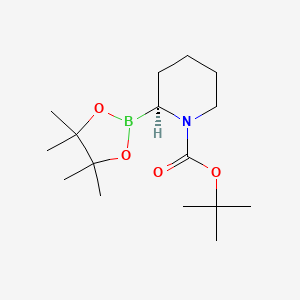
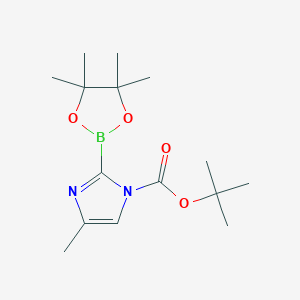
![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)

